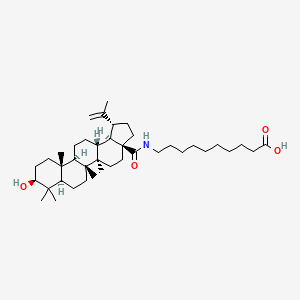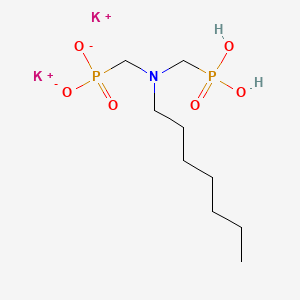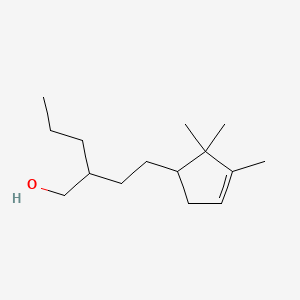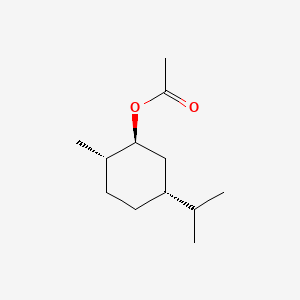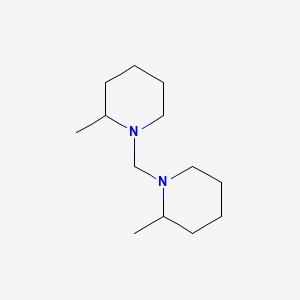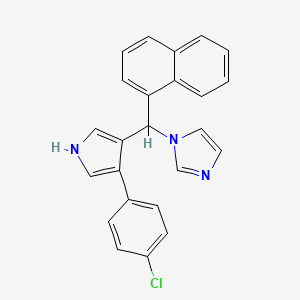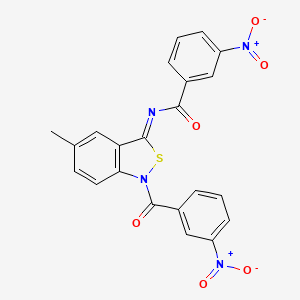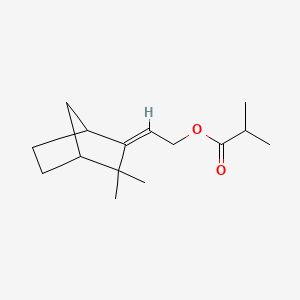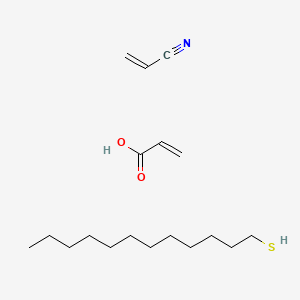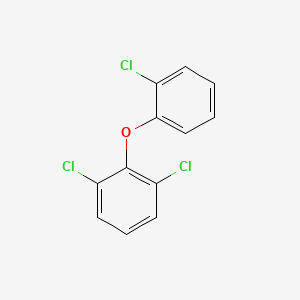![molecular formula C13H10N4O2S B12673470 4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol CAS No. 42580-28-9](/img/structure/B12673470.png)
4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol is a chemical compound that features a tetrazole ring attached to a pyrocatechol moiety via a thioether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a suitable pyrocatechol derivative. One common method involves the use of a nucleophilic substitution reaction where the thiol group of the tetrazole reacts with a halogenated pyrocatechol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
化学反应分析
Types of Reactions
4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thioether linkage to a thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites or receptor proteins. The thioether linkage provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring but lacks the pyrocatechol moiety.
4-Hydroxyphenyl-1H-tetrazole-5-thiol: Similar structure with a hydroxyl group on the phenyl ring.
1-Phenyl-3-[4-(1H-tetrazol-5-yl)phenyl]urea: Contains a tetrazole ring and a phenyl group but with a urea linkage.
Uniqueness
4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol is unique due to the combination of the tetrazole ring and pyrocatechol moiety linked by a thioether bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
42580-28-9 |
|---|---|
分子式 |
C13H10N4O2S |
分子量 |
286.31 g/mol |
IUPAC 名称 |
4-(1-phenyltetrazol-5-yl)sulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C13H10N4O2S/c18-11-7-6-10(8-12(11)19)20-13-14-15-16-17(13)9-4-2-1-3-5-9/h1-8,18-19H |
InChI 键 |
PJZVGBUGVGILFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=CC(=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


